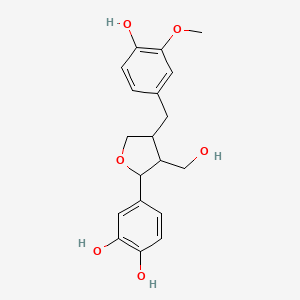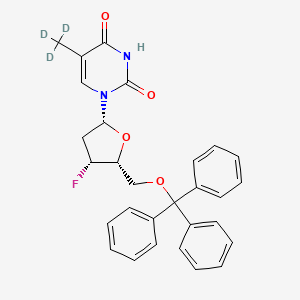
Taxiresinol
Übersicht
Beschreibung
4-[4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol is a complex organic compound known for its unique chemical structure and properties. This compound is a group of stereoisomers, commonly referred to as taxiresinol, and is found in certain species of the Taxus genus, such as Taxus baccata and Taxus wallichiana . It has a molecular formula of C₁₉H₂₂O₆ and a molecular weight of 346.14 g/mol .
Wissenschaftliche Forschungsanwendungen
4-[4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
Target of Action
Taxiresinol, a lignan isolated from the heartwood of Taxus baccata , primarily targets the Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. It is produced chiefly by activated macrophages, although it can be produced by many other cell types such as CD4+ lymphocytes, NK cells, neutrophils, mast cells, eosinophils, and neurons .
Mode of Action
This compound interacts with its target, TNF-α, by inhibiting its production by activated macrophages . Additionally, it directly inhibits apoptosis induced by TNF-α .
Biochemical Pathways
It is known that this compound plays a role in the inflammatory response pathway by inhibiting the production of tnf-α . This inhibition can reduce inflammation and protect cells from apoptosis .
Pharmacokinetics
It is known that this compound is orally active , indicating that it can be absorbed through the gastrointestinal tract
Result of Action
This compound shows significant antinociceptive activity , meaning it can reduce the sensation of pain. It also exhibits anti-inflammatory and antiallergic activities . It has been found to inhibit histamine release from the human basophilic cell line, KU812 , which can help reduce allergic reactions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds, including this compound. It is known that various environmental factors can affect the conjugation of plasmids, which can influence the spread of antibiotic resistance genes . Whether similar mechanisms apply to this compound is a topic for future research.
Biochemische Analyse
Biochemical Properties
Taxiresinol plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to exhibit significant antinociceptive activity by interacting with pain pathways . This compound interacts with enzymes involved in the lignan biosynthesis pathway, such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase . These interactions are essential for the formation of lignans, which are important for plant defense mechanisms.
Cellular Effects
This compound affects various types of cells and cellular processes. In cultured cells of Taxus cuspidata and Taxus baccata, this compound is present in trace amounts and is involved in the production of other polyphenols . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to have antiproliferative activity against certain cancer cell lines, indicating its potential role in regulating cell growth and division .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound exerts its effects by binding to enzymes and proteins involved in pain pathways, leading to enzyme inhibition or activation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular processes, such as inflammation and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is stable under certain conditions and can maintain its biological activity for extended periods . Its stability and degradation can be influenced by factors such as temperature, pH, and exposure to light. Long-term effects of this compound on cellular function have been observed in in vitro and in vivo studies, where it has shown sustained antinociceptive and antiproliferative activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving male Swiss albino mice, this compound exhibited significant antinociceptive activity at a dosage of 100 mg/kg . Higher doses of this compound have been associated with increased efficacy, but also with potential toxic or adverse effects. It is important to determine the optimal dosage to maximize therapeutic benefits while minimizing side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, including the lignan biosynthesis pathway . It interacts with enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase, which are crucial for the formation of lignans. These interactions affect metabolic flux and metabolite levels, contributing to the overall metabolic profile of the organism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can accumulate in certain tissues, such as the heartwood of Taxus species, where it exerts its biological effects. The localization and accumulation of this compound are influenced by factors such as its chemical structure and interactions with cellular components .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, contributing to its overall biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols and other reduced forms.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zingerone: 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone, known for its antioxidant and anti-inflammatory properties.
Homovanillic acid methyl ester: A methyl ester derivative with similar structural features and biological activities.
Uniqueness
4-[4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol is unique due to its complex structure, which includes an oxolane ring and multiple hydroxyl and methoxy groups. This structural complexity contributes to its diverse reactivity and wide range of applications in various fields.
Eigenschaften
IUPAC Name |
4-[4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-24-18-7-11(2-4-16(18)22)6-13-10-25-19(14(13)9-20)12-3-5-15(21)17(23)8-12/h2-5,7-8,13-14,19-23H,6,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZZAHRDXCGWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670108 | |
| Record name | 4-{4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl}benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40951-69-7 | |
| Record name | 4-{4-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl}benzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(1,1,2,2,2-pentadeuterioethoxy)-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B1152134.png)

